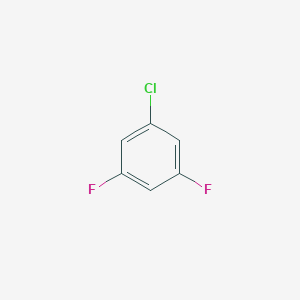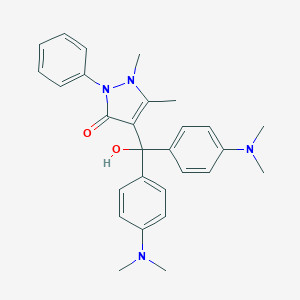
Chromopyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromopyrazol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. Chromopyrazol is a heterocyclic compound that contains both pyrazole and chromene moieties. It has been synthesized using various methods, and its unique structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of Chromopyrazol is not well understood, but it is believed to interact with various enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Chromopyrazol has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Biochemische Und Physiologische Effekte
Chromopyrazol has been shown to have several biochemical and physiological effects. In particular, it has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Chromopyrazol has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Chromopyrazol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, one limitation is that its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Chromopyrazol. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential as a plant growth regulator and pesticide. Additionally, Chromopyrazol could be used as a building block for the synthesis of novel materials with unique properties.
In conclusion, Chromopyrazol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and potential applications have led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions. While there are still many unanswered questions about Chromopyrazol, its potential applications make it an exciting area of research in the scientific community.
Synthesemethoden
The synthesis of Chromopyrazol can be achieved using several methods, including the reaction of 3-aminopyrazole with chromone in the presence of a catalyst. Another method involves the reaction of 3-formylchromone with hydrazine hydrate and subsequent reaction with acetic anhydride. The synthesis of Chromopyrazol is a straightforward process and can be accomplished using readily available starting materials.
Wissenschaftliche Forschungsanwendungen
Chromopyrazol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a plant growth regulator and as a pesticide. In materials science, it has been used as a fluorescent probe and as a building block for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
1433-81-4 |
|---|---|
Produktname |
Chromopyrazol |
Molekularformel |
C28H32N4O2 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H32N4O2/c1-20-26(27(33)32(31(20)6)25-10-8-7-9-11-25)28(34,21-12-16-23(17-13-21)29(2)3)22-14-18-24(19-15-22)30(4)5/h7-19,34H,1-6H3 |
InChI-Schlüssel |
ZXGDQOJRQLRPQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



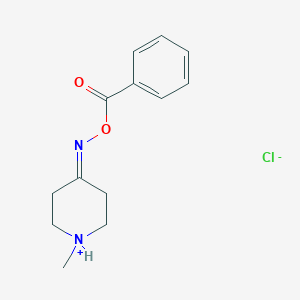
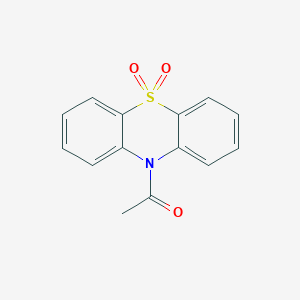

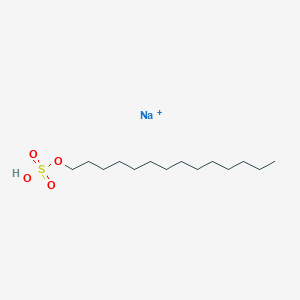
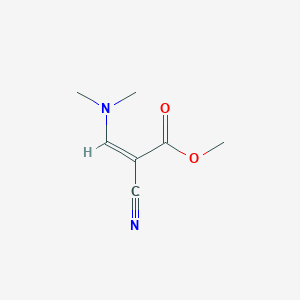

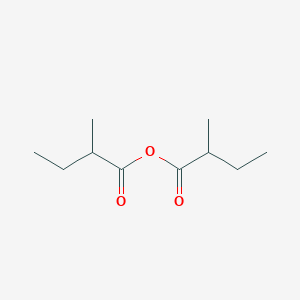
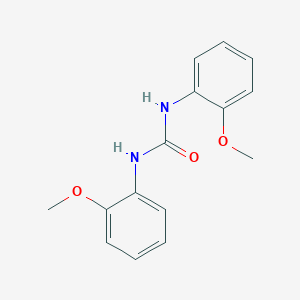
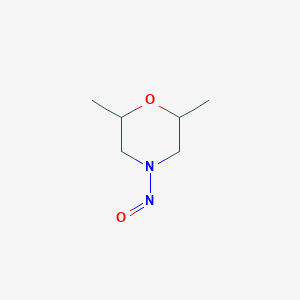
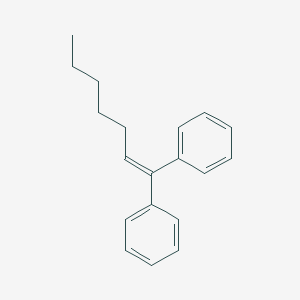
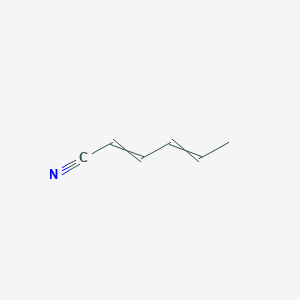
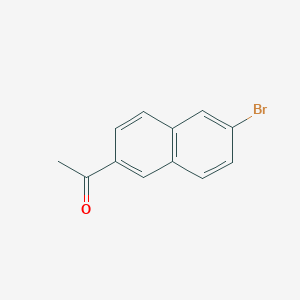
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)
